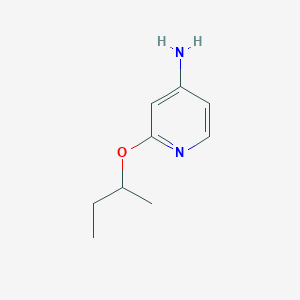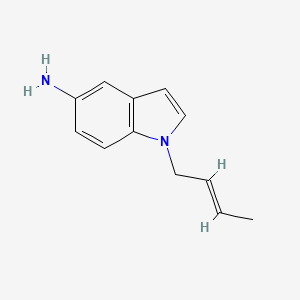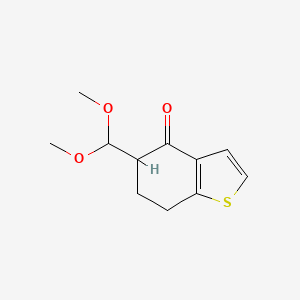
5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a dimethoxymethyl group at the 5-position and a ketone group at the 4-position of the tetrahydrobenzothiophene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one can be achieved through various synthetic routes. One common method involves the condensation of a suitable thiophene derivative with a dimethoxymethylating agent under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired benzothiophene ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: The major product is the corresponding alcohol.
Substitution: Various substituted benzothiophenes can be formed depending on the nucleophile used.
Scientific Research Applications
5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(Diethoxymethyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one
- 5-(Methoxymethyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one
- 5-(Ethoxymethyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one
Uniqueness
5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one is unique due to the presence of the dimethoxymethyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents at the 5-position, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C11H14O3S |
|---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
5-(dimethoxymethyl)-6,7-dihydro-5H-1-benzothiophen-4-one |
InChI |
InChI=1S/C11H14O3S/c1-13-11(14-2)8-3-4-9-7(10(8)12)5-6-15-9/h5-6,8,11H,3-4H2,1-2H3 |
InChI Key |
VCYZBZMJCAYIET-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CCC2=C(C1=O)C=CS2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(4-Fluorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13304498.png)
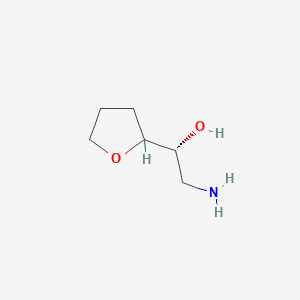
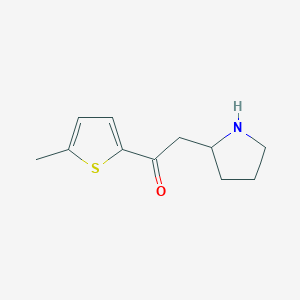
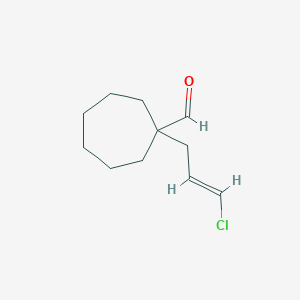
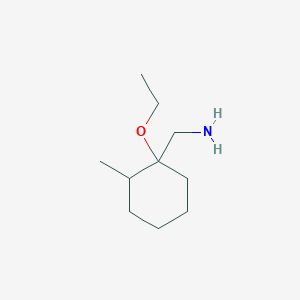

![1-[4-(3-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13304528.png)
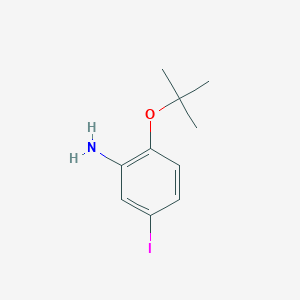

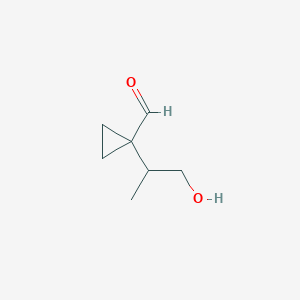
![5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13304540.png)

